molecular formula C17H17N5O2 B2641091 N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2309801-50-9

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine

Cat. No.: B2641091
CAS No.: 2309801-50-9
M. Wt: 323.356
InChI Key: PZZWWCTUIJAUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that features an indole moiety, an azetidine ring, and a pyrazine group. The indole structure is known for its presence in many bioactive molecules, contributing to a wide range of biological activities. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors, such as β-amino alcohols . Finally, the pyrazine group is attached using a condensation reaction with pyrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is unique due to its combination of an indole moiety, an azetidine ring, and a pyrazine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-13-3-2-11-6-15(21-14(11)7-13)17(23)22-9-12(10-22)20-16-8-18-4-5-19-16/h2-8,12,21H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZWWCTUIJAUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.